2-(3-(9,9-Dimethyl-9H-fluoren-4-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(3-(9,9-Dimethyl-9H-fluoren-4-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that features a fluorene moiety linked to a boronate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(9,9-Dimethyl-9H-fluoren-4-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 9,9-dimethyl-9H-fluorene with a boronic ester. One common method is to start with 9,9-dimethyl-9H-fluorene-4-boronic acid, which is then reacted with a phenyl halide under Suzuki coupling conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-(9,9-Dimethyl-9H-fluoren-4-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The boronate ester can be oxidized to form boronic acid derivatives.
Reduction: The compound can be reduced under specific conditions to yield different fluorene derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a catalyst.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Halogenating agents or nucleophiles in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions include various substituted fluorenes and boronic acid derivatives, which can be further utilized in organic synthesis and materials science .
Scientific Research Applications
2-(3-(9,9-Dimethyl-9H-fluoren-4-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Organic Electronics: Used as a building block in the synthesis of organic semiconductors and light-emitting diodes (OLEDs).
Materials Science: Employed in the development of new materials with unique optical and electronic properties.
Medicinal Chemistry: Investigated for its potential use in drug discovery and development due to its structural versatility.
Mechanism of Action
The mechanism of action of 2-(3-(9,9-Dimethyl-9H-fluoren-4-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with various molecular targets and pathways. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and detection applications. The fluorene moiety contributes to the compound’s electronic properties, enabling its use in organic electronic devices .
Comparison with Similar Compounds
Similar Compounds
9,9-Dimethyl-9H-fluoren-2-yl-boronic acid: Another boronic acid derivative of fluorene with similar applications in organic synthesis and materials science.
4,4-(9,9-Dimethyl-9H-fluorene-2,7-diyl) dibenzoic acid: Used in the synthesis of lanthanide coordination compounds with unique luminescent properties.
Uniqueness
2-(3-(9,9-Dimethyl-9H-fluoren-4-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a fluorene moiety and a boronate ester group, which imparts distinct electronic and chemical properties. This makes it particularly valuable in the development of advanced materials and electronic devices .
Properties
IUPAC Name |
2-[3-(9,9-dimethylfluoren-4-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29BO2/c1-25(2)22-15-8-7-13-21(22)24-20(14-10-16-23(24)25)18-11-9-12-19(17-18)28-29-26(3,4)27(5,6)30-28/h7-17H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBWQDVNDTYIBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=C4C5=CC=CC=C5C(C4=CC=C3)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29BO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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